L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- is a peptide compound composed of four amino acids: L-aspartic acid, L-lysine, L-leucine, and L-threonine. Peptides like this one play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like L-lysine and L-threonine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-lysine can lead to the formation of allysine, while reduction can restore disulfide bonds to thiol groups.
Scientific Research Applications
L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid, L-leucyl-L-seryl-L-threonyl-: Another peptide with similar amino acid composition but different sequence.
L-Aspartic acid, L-α-aspartyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteinyl-: A peptide with additional cysteine residues, which can form disulfide bonds.
Uniqueness
L-Aspartic acid, L-lysyl-L-leucyl-L-threonyl- is unique due to its specific sequence and the presence of L-lysine, which introduces a positively charged side chain. This can influence the peptide’s solubility, stability, and interaction with other molecules.
Properties
CAS No. |
652977-15-6 |
---|---|
Molecular Formula |
C20H37N5O8 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H37N5O8/c1-10(2)8-13(23-17(29)12(22)6-4-5-7-21)18(30)25-16(11(3)26)19(31)24-14(20(32)33)9-15(27)28/h10-14,16,26H,4-9,21-22H2,1-3H3,(H,23,29)(H,24,31)(H,25,30)(H,27,28)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1 |
InChI Key |
VJBIZTVNPZLQPH-BLDNINTCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.